Structural Elucidation of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate: A Comprehensive NMR Guide
Structural Elucidation of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate: A Comprehensive NMR Guide
Executive Summary
The compound tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS: 1638771-44-4) is a highly versatile, sp3 -rich diamine building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting libraries . Accurately characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to two specific structural features: the desymmetrization of the 7-membered azepane ring by the C4-quaternary stereocenter, and the conformational dynamics induced by the N-Boc protecting group.
This technical whitepaper provides an authoritative guide to the 1 H and 13 C NMR chemical shifts of this compound, detailing the causality behind peak broadening, the diastereotopic nature of the ring protons, and a self-validating experimental protocol to ensure unambiguous structural assignment.
Conformational Dynamics: The N-Boc Rotamer Phenomenon
When analyzing N-Boc protected cyclic amines like azepanes, analysts frequently observe broadened or duplicated peaks in the 1 H and 13 C NMR spectra at room temperature (298 K). This is not an indicator of sample impurity, but rather a well-documented quantum mechanical phenomenon: hindered rotation around the carbamate C–N bond .
The lone pair of electrons on the azepane nitrogen (N1) delocalizes into the carbonyl π∗ antibonding orbital of the Boc group. This resonance grants the C–N bond partial double-bond character, creating a significant energy barrier to rotation ( ΔG‡≈15−18 kcal/mol). Consequently, the molecule exists as a mixture of two slowly interconverting conformational isomers (rotamers) on the NMR timescale.
Diagnostic Impact:
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The 1 H signals for the adjacent C2 and C7 methylene protons typically appear as broad, unresolved multiplets.
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The 13 C signals for C2, C7, and the Boc-carbonyl carbon may appear as broadened singlets or distinct pairs of peaks.
Chemical Shift Assignments & Mechanistic Causality
The substitution at the C4 position with both a methyl and an aminomethyl group creates a chiral quaternary center. This completely breaks the symmetry of the azepane ring. As a result, C2 is magnetically distinct from C7, C3 is distinct from C6, and C4 is distinct from C5. Furthermore, the chiral center renders all methylene protons in the ring diastereotopic , meaning the two protons on the same carbon atom (e.g., H-2a and H-2b) will have different chemical shifts and couple to each other, creating complex second-order multiplets .
Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 , 298 K)
| Chemical Shift ( δ , ppm) | Multiplicity & Integration | Assignment | Causality / Structural Rationale |
| 3.60 – 3.25 | m, 4H | H-2a,b & H-7a,b | Alpha to N1. Broadened heavily by N-Boc rotamer exchange. Diastereotopic. |
| 2.58 | s (or ABq), 2H | C4-CH 2 -NH 2 | Alpha to amine; isolated from other protons by the C4 quaternary center. |
| 1.85 – 1.45 | m, 6H | H-3a,b, H-5a,b, H-6a,b | Ring methylenes. Complex overlapping multiplets due to diastereotopicity. |
| 1.46 | s, 9H | Boc -C(CH 3 ) 3 | Highly shielded equivalent methyl groups of the tert-butyl moiety. |
| 1.35 | br s, 2H | -NH 2 | Primary amine protons. Broad due to quadrupolar relaxation of 14 N and chemical exchange. |
| 0.95 | s, 3H | C4-CH 3 | Shielded aliphatic methyl. Singlet due to attachment to the quaternary C4. |
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 , 298 K)
| Chemical Shift ( δ , ppm) | Assignment | Causality / Structural Rationale |
| 155.6 | Boc C =O | Highly deshielded carbamate carbonyl. |
| 79.4 | Boc C (CH 3 ) 3 | Quaternary carbon deshielded by adjacent oxygen. |
| 51.2 | C4-C H 2 -NH 2 | Deshielded by the adjacent primary amine ( α -effect). |
| 47.0, 45.5 | C-2, C-7 | Alpha to N-Boc. Distinct shifts due to ring asymmetry. Broadened by rotamers. |
| 38.8 | C-4 (Quaternary) | Shifted downfield from typical azepane (~27 ppm) due to dual alkyl substitution. |
| 38.2, 36.5 | C-3, C-5 | Adjacent to the C4 quaternary center; experience strong α -deshielding effects. |
| 28.6 | Boc -C(C H 3 ) 3 | Standard shift for tert-butyl methyl carbons. |
| 25.4 | C-6 | Beta to the C4 substitution; experiences minimal inductive effects. |
| 24.1 | C4-C H 3 | Aliphatic methyl carbon attached to a quaternary center. |
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to signal overlap and rotamer broadening.
Step-by-Step Acquisition Workflow
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Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the sample is free of paramagnetic impurities (e.g., trace metals from synthesis) which can artificially broaden peaks.
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1D 1 H NMR (Rotamer Check): Acquire a standard 1D proton spectrum (zg30 pulse program, D1 = 1.5 s, NS = 16).
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Validation Node: If the signals between 3.25–3.60 ppm are excessively broad and obscure integration, proceed to Variable Temperature (VT) NMR.
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Variable Temperature (VT) NMR (Optional but Recommended): Switch the solvent to DMSO- d6 or Toluene- d8 (CDCl 3 boils at 61 °C). Elevate the probe temperature to 330 K (57 °C).
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Causality: Supplying thermal energy overcomes the rotational barrier of the C–N bond. The rotamers interconvert faster than the NMR timescale, reaching the coalescence temperature, which collapses the broad multiplets into sharp, time-averaged peaks .
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1D 13 C and DEPT-135: Acquire carbon spectra (zgpg30, D1 = 2 s, NS = 1024). Run a DEPT-135 experiment to phase-edit the signals: CH 3 and CH will point up (positive), CH 2 will point down (negative), and quaternary carbons (C4, Boc-C, Boc-C=O) will disappear.
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Validation Node: The disappearance of the ~38.8 ppm signal in the DEPT-135 spectrum definitively proves it is the C4 quaternary center.
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Fig 1: Step-by-step NMR workflow for resolving azepane rotamers and quaternary centers.
2D NMR Strategies for Quaternary Center Resolution
The most challenging aspect of characterizing tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate is proving the connectivity at the C4 position. Because C4 is quaternary, it has no attached protons, making COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) blind to it.
To solve this, HMBC (Heteronuclear Multiple Bond Correlation) must be employed. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons separated by two or three bonds .
Expected HMBC Logical Correlations:
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The C4-methyl protons ( δ 0.95) will show a strong 2J correlation to the C4 quaternary carbon ( δ 38.8).
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The C4-aminomethyl protons ( δ 2.58) will also show a 2J correlation to C4.
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The ring protons on C3 and C5 will show 2J correlations to C4, anchoring the quaternary center within the azepane ring.
Fig 2: Key 2D HMBC NMR correlations used to unambiguously assign the C4 quaternary center.
By triangulating the C4 carbon using the methyl, aminomethyl, and adjacent ring protons, the structural integrity of the synthesized building block is unequivocally validated.
References
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Spedding, H., Karuso, P., & Liu, F. (2017). "Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation." Molecules, 22(11), 1871. URL:[Link][1]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. URL:[Link]
